molecular formula C11H17NO B1286123 1-(3-Propoxyphenyl)ethanamine CAS No. 925650-26-6

1-(3-Propoxyphenyl)ethanamine

Cat. No.: B1286123
CAS No.: 925650-26-6
M. Wt: 179.26 g/mol
InChI Key: GOORERYFOCDRFX-UHFFFAOYSA-N
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Description

1-(3-Propoxyphenyl)ethanamine is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Characterization in Metabolic Pathways

1-(3-Propoxyphenyl)ethanamine, as part of the NBOMe compounds, has been studied for its metabolism by cytochrome P450 enzymes. This research is crucial for understanding the metabolic pathways and potential interactions with other substances in the body. The characterization of these pathways helps in predicting the pharmacokinetics and pharmacodynamics of related compounds (Nielsen et al., 2017).

Novel Synthetic Routes

Innovative synthetic routes for related compounds are of significant interest in the field of medicinal chemistry. For instance, the development of a novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a key intermediate in the synthesis of certain pharmaceuticals, demonstrates the relevance of this chemical class in drug development (Luo et al., 2008).

Antioxidant Activities

The antioxidant properties of compounds derived from 2-(3,4-dimethoxy phenyl)ethanamine, a closely related compound, indicate potential therapeutic applications. These properties are significant in the context of oxidative stress-related diseases (Sancak et al., 2012).

Antimicrobial and Antifungal Activity

Compounds with N-substituted ethanamine tails, similar in structure to this compound, have been synthesized and evaluated for their antiamoebic activity. These studies contribute to the development of new antimicrobial agents, particularly against resistant strains of microorganisms (Zaidi et al., 2015).

Biodegradation in Environmental Contexts

Research on the biodegradation of compounds like 1,2-dibromoethane, which shares structural similarities with this compound, provides insights into environmental remediation strategies. Understanding how these compounds interact with microbial communities is essential for mitigating their impact on ecosystems (Hatzinger et al., 2015).

Chemosensory Applications

The development of colorimetric sensors using derivatives of ethanamine compounds for metal ion detection in aqueous solutions exemplifies the versatility of this class of chemicals. Such applications are vital in environmental monitoring and industrial processes (You et al., 2015).

DNA Interaction Studies

Investigations into how Cu(II) complexes of tridentate ligands, including ethanamine derivatives, interact with DNA have implications for understanding the mechanism of action of potential anticancer drugs. These studies also contribute to the field of molecular biology and genetics (Kumar et al., 2012).

Properties

IUPAC Name

1-(3-propoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-7-13-11-6-4-5-10(8-11)9(2)12/h4-6,8-9H,3,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOORERYFOCDRFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586339
Record name 1-(3-Propoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925650-26-6
Record name 1-(3-Propoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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